molecular formula C23H22O4 B4154163 3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B4154163
M. Wt: 362.4 g/mol
InChI Key: XEXDMPKHTHUCOC-UHFFFAOYSA-N
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Description

3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines elements of chromenes and phenylpropanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from simpler organic molecules. One common route involves the condensation of a chromene derivative with a phenylpropanone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific pathways or diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. It may also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its combination of chromene and phenylpropanone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-2-(1-oxo-1-phenylpropan-2-yl)oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-14-12-21-19(17-10-6-7-11-18(17)23(25)27-21)13-20(14)26-15(2)22(24)16-8-4-3-5-9-16/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXDMPKHTHUCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(C)C(=O)C3=CC=CC=C3)C4=C(CCCC4)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 2
3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 3
3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 4
3-METHYL-2-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

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